molecular formula C18H18FN3O3 B2877924 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide CAS No. 2034235-29-3

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Cat. No. B2877924
CAS RN: 2034235-29-3
M. Wt: 343.358
InChI Key: GTSQSIJTBOCJTF-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Agents : Azetidinylquinolones and related compounds have been synthesized and evaluated for their antibacterial properties. Such compounds demonstrate significant in vitro and in vivo antibacterial activity, with the structure-activity relationship (SAR) studies highlighting the importance of stereochemistry and specific moieties for enhancing antibacterial potency (Frigola et al., 1995).

Antitumor Activity

  • Antitumor Compounds : Studies on imidazotetrazines and related structures have shown curative activity against certain types of leukemia, suggesting the potential of these compounds as antitumor agents. The mechanism of action might involve acting as a prodrug that modifies to exert therapeutic effects (Stevens et al., 1984).

Cytotoxic and Antioxidant Evaluation

  • Cytotoxic and Antioxidant Activities : New heterocyclic moieties, including those with azetidine and benzimidazole structures, have been synthesized and screened for cytotoxic and antioxidant activities. Specific derivatives have shown promising activity in these regards, indicating their potential for further development into therapeutic agents (Journals Iosr et al., 2015).

Ion Transport and Protein Synthesis

  • Ion Transport Inhibition : Compounds like Azetidine 2-carboxylic Acid have been investigated for their impact on ion transport in plants, illustrating the broader applicability of azetidine derivatives in studying biological processes beyond direct therapeutic uses (Pitman et al., 1977).

Synthesis and Ligand Binding

  • Serotonin Reuptake Inhibition : The synthesis and biological evaluation of tropane ring analogues, including those with fluorophenyl components, have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). This research indicates the importance of specific structural configurations for binding efficacy and therapeutic potential (Keverline-Frantz et al., 1998).

properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-11-5-7-12(8-6-11)20-18(25)21-9-13(10-21)22-16(23)14-3-1-2-4-15(14)17(22)24/h1-2,5-8,13-15H,3-4,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSQSIJTBOCJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.